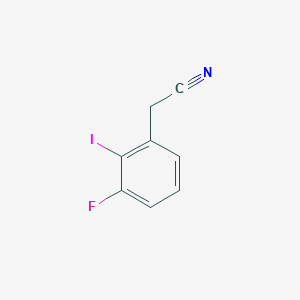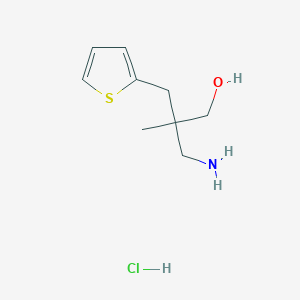
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole” is a chemical compound with the CAS Number: 1343062-63-4 . It has a molecular weight of 243.03 and is widely used in various fields of research and industries.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Applications De Recherche Scientifique
Copper-Catalyzed Synthesis of Pyrazoles
A study by Lu et al. (2019) explored the copper-catalyzed cycloaddition of 2-bromo-3,3,3-trifluoropropene with N-arylsydnone derivatives to produce a series of 4-trifluoromethyl pyrazoles. This method demonstrated high regioselectivity and provided an efficient route for synthesizing such compounds (Lu et al., 2019).
Study of Tautomerism
Trofimenko et al. (2007) investigated the tautomerism of various 4-bromo-1H-pyrazoles in both solid state and solution using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This study provides insights into the structural behavior of these compounds under different conditions (Trofimenko et al., 2007).
Synthesis of 4-Aryl-1H-pyrazoles
Ichikawa et al. (2010) developed a method for synthesizing 4-aryl-1H-pyrazoles via the Suzuki-Miyaura cross-coupling reaction between 4-bromo-1H-1-tritylpyrazole and arylboronic acids. This process facilitated the direct synthesis of functional group-containing 4-aryl-1H-pyrazoles (Ichikawa et al., 2010).
Antibacterial and Antifungal Activities
Pundeer et al. (2013) reported the synthesis of new 4-bromo-1H-pyrazole derivatives and evaluated their antibacterial and antifungal activities. The study highlighted the potential of these compounds in combating various microbial strains, suggesting their significance in medicinal chemistry (Pundeer et al., 2013).
Directed Lithiation and Functionalization
Heinisch et al. (1990) described the directed lithiation of 4-bromo-1-phenyl-sulphonylpyrazole, leading to various disubstituted pyrazoles. This study provides a convenient approach to modifying pyrazole structures for different applications (Heinisch et al., 1990).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Analyse Biochimique
Biochemical Properties
4-bromo-1-(3,3,3-trifluoropropyl)-1H-pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The interactions between this compound and these biomolecules are primarily mediated through binding to active sites or allosteric sites, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to alter the expression of genes involved in cell cycle regulation and apoptosis, leading to changes in cell proliferation and survival. Additionally, this compound affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound binds to the active sites of specific enzymes, inhibiting their activity and thereby affecting downstream metabolic pathways. Additionally, this compound can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with changes in cellular function, including altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal effects on cellular function and overall health. At higher doses, this compound can induce toxic or adverse effects, including liver and kidney damage, altered metabolic activity, and changes in gene expression. Threshold effects have been observed, where a certain dosage level must be reached before significant effects are seen .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, this compound has been shown to inhibit enzymes involved in glycolysis and the citric acid cycle, leading to changes in energy production and overall metabolic activity. Additionally, this compound can affect the levels of key metabolites, such as ATP and NADH, further influencing cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported into cells through membrane transporters, where it accumulates in specific cellular compartments. Additionally, this compound can bind to intracellular proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific cellular compartments, such as the mitochondria or nucleus, through targeting signals or post-translational modifications. The localization of this compound within specific subcellular compartments influences its activity and overall effects on cellular function .
Propriétés
IUPAC Name |
4-bromo-1-(3,3,3-trifluoropropyl)pyrazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrF3N2/c7-5-3-11-12(4-5)2-1-6(8,9)10/h3-4H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQEUMDCDRJXBAC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrF3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[4-(Methanesulfonylmethyl)oxan-4-yl]methanol](/img/structure/B1376630.png)
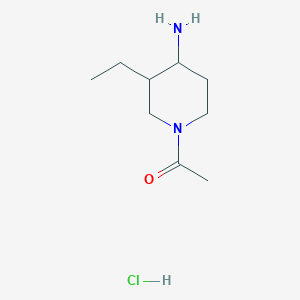

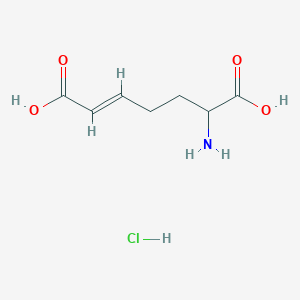
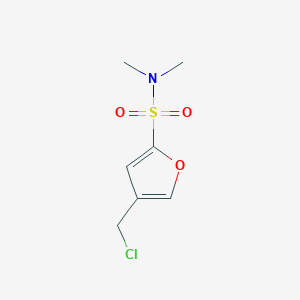
![[1-(Prop-2-yn-1-yl)cyclobutyl]methanol](/img/structure/B1376638.png)


![2-amino-N-[1-(pyridin-3-yl)ethyl]hexanamide hydrochloride](/img/structure/B1376645.png)
